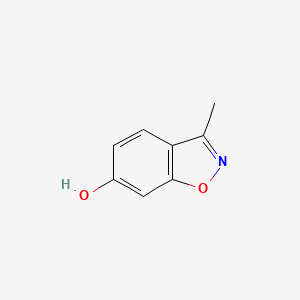

3-Methyl-1,2-benzisoxazol-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKYNZFXZSIBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475614 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66033-92-9 | |

| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-1,2-benzisoxazol-6-ol: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 3-methyl-1,2-benzisoxazol-6-ol, a key heterocyclic scaffold with significant interest in medicinal chemistry. The 1,2-benzisoxazole core is a constituent of various pharmacologically active agents, including the antipsychotic drug risperidone.[1][2][3] This document will explore the fundamental chemical principles and practical methodologies for the synthesis of this specific derivative, with a focus on the cyclization of an appropriately substituted precursor. We will delve into the mechanistic underpinnings of these transformations, provide a detailed experimental protocol, and present relevant data to inform laboratory practice.

Introduction: The Significance of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in drug discovery, conferring favorable physicochemical and pharmacological properties to a molecule.[1][2] Its presence in established drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone underscores its therapeutic relevance.[1] The synthesis of specifically substituted benzisoxazoles, like this compound, is a critical step in the development of new chemical entities targeting a range of biological pathways. This guide will focus on a logical and efficient synthetic approach to this target molecule, drawing from established principles of heterocyclic chemistry.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the 1,2-benzisoxazole core can be broadly categorized into two primary strategies involving the formation of the isoxazole ring fused to a benzene ring: C-O bond formation and N-O bond formation.[1]

-

C-O Bond Formation: This approach typically involves the cyclization of an o-substituted aryl oxime.

-

N-O Bond Formation: This strategy relies on the cyclization of an o-hydroxyaryl oxime or a related imine derivative.[1]

For the synthesis of this compound, a retrosynthetic analysis suggests that a substituted o-hydroxyacetophenone oxime would be an ideal precursor, leveraging an N-O bond formation strategy. This approach allows for the direct installation of the required methyl and hydroxyl functionalities on the aromatic ring prior to the key cyclization step.

Proposed Synthetic Pathway: Cyclization of a Substituted Acetophenone Oxime

A robust and widely applicable method for the synthesis of 3-substituted-1,2-benzisoxazoles involves the cyclization of an oxime derived from a 2-hydroxyaryl ketone.[1] This pathway offers a straightforward route to this compound, starting from a commercially available or readily synthesized substituted acetophenone.

The proposed synthetic pathway can be visualized as a two-step process:

-

Oximation: The reaction of a substituted 2-hydroxyacetophenone with hydroxylamine to form the corresponding oxime.

-

Cyclization: An intramolecular cyclization of the resulting oxime to form the 1,2-benzisoxazole ring.

Below is a Graphviz diagram illustrating this proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights

The key cyclization step proceeds via an intramolecular nucleophilic attack of the oxime nitrogen on the phenolic oxygen, facilitated by a suitable leaving group on the oxime's hydroxyl group. In the presence of a dehydrating agent like acetic anhydride, the oxime's hydroxyl group is acetylated, creating a good leaving group (acetate). The subsequent intramolecular cyclization is followed by elimination to yield the stable aromatic 1,2-benzisoxazole ring system.

The following diagram illustrates the proposed mechanism for the cyclization step.

Caption: Proposed mechanism for the cyclization of the oxime intermediate.

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of related 1,2-benzisoxazoles.[4] Researchers should optimize conditions for the specific substrate.

Step 1: Synthesis of 2',5'-Dihydroxyacetophenone Oxime

-

To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude oxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2',5'-dihydroxyacetophenone oxime.

Step 2: Synthesis of this compound

-

Suspend the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on analogous transformations reported in the literature. Actual results may vary depending on the specific experimental setup and purity of reagents.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Oximation | Hydroxylamine HCl, Sodium Acetate | Ethanol | Reflux | 2 - 4 | 85 - 95 |

| Cyclization | Acetic Anhydride | Acetic Anhydride (neat) | Reflux | 1 - 2 | 70 - 85 |

Alternative Synthetic Approaches

While the cyclization of an o-hydroxyaryl oxime is a primary route, other methods for constructing the 1,2-benzisoxazole ring have been developed.[1] These include:

-

[3+2] Cycloaddition Reactions: The reaction of in situ generated nitrile oxides with arynes provides a direct route to functionalized benzisoxazoles.[2][5] This method offers the advantage of mild reaction conditions and the potential for a wide range of substituents.

-

Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies have been applied to the synthesis of isoxazoles and could potentially be adapted for benzisoxazole formation.[6]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the oximation of 2',5'-dihydroxyacetophenone followed by a dehydrative cyclization. This approach is well-precedented in the literature for the synthesis of related 1,2-benzisoxazole derivatives. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this important class of heterocyclic compounds. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to even more efficient and versatile routes to this valuable molecule.

References

- Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 61(1), 1-25.

- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3+ 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.

- Pellissier, H. (2011). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 76(15), 6300-6303.

- ChemInform Abstract: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). ChemInform, 41(32).

- Witulski, B., & Alayrac, C. (2002). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 67(23), 8150–8160.

- Patel, D. R., & Patel, K. C. (2021). Synthesis of related substances of antipsychotic drug Risperidone.

-

RISPERIDONE. (2022, March 29). New Drug Approvals. Retrieved from [Link]

- Rao, V. J., Reddy, G. C., & Reddy, P. S. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Profile of 3-Methyl-1,2-benzisoxazol-6-ol

Abstract

3-Methyl-1,2-benzisoxazol-6-ol is a heterocyclic building block of significant interest in medicinal chemistry, primarily due to its role as a scaffold in the development of novel therapeutic agents. The benzisoxazole moiety is a privileged structure, appearing in a range of biologically active compounds. A comprehensive understanding of the physicochemical properties of this molecule is fundamental for its application in drug design, synthesis, and formulation. This guide provides an in-depth analysis of the structural, physical, and chemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization. All data is supported by authoritative references to ensure scientific integrity for an audience of researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The 1,2-benzisoxazole ring system is a cornerstone in the architecture of numerous pharmaceuticals. Its rigid, bicyclic nature and the specific spatial arrangement of its heteroatoms make it an ideal scaffold for interacting with biological targets. The strategic functionalization of this core, as seen in this compound, allows for the fine-tuning of electronic and steric properties, which in turn modulates pharmacological activity. Notably, derivatives of 6-hydroxy-3-methyl-1,2-benzisoxazole have been investigated for their potential as antitubercular agents, highlighting the therapeutic relevance of this molecular framework. A thorough characterization of its physicochemical properties is the first critical step in unlocking its full potential in drug discovery pipelines.

Molecular Structure and Identification

A precise understanding of the molecular structure is paramount for interpreting its chemical behavior and biological activity.

-

Molecular Formula: C₈H₇NO₂

-

Molecular Weight: 149.15 g/mol

-

CAS Number: 66033-92-9[1]

-

Systematic Name: this compound

The structure comprises a benzene ring fused to an isoxazole ring, with a methyl group at position 3 and a hydroxyl group at position 6. The phenolic hydroxyl group is a key feature, influencing the compound's acidity, solubility, and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate is heavily influenced by its physicochemical properties. The following table summarizes the key parameters for this compound.

| Property | Value | Source | Notes |

| Melting Point | 167-170 °C | Commercial Supplier | Experimental value. |

| pKa | 8.36 ± 0.10 | Predicted | The phenolic hydroxyl group is the primary acidic site. |

| LogP | 1.77 | Predicted | Indicates moderate lipophilicity. |

| Water Solubility | 2.31 g/L | Predicted | Low to moderate aqueous solubility. |

Synthesis and Characterization

Synthetic Approach

A common synthetic route to this compound involves the cyclization of an appropriate precursor, such as 2,4-dihydroxyacetophenone oxime. A general procedure involves dissolving the oxime in an anhydrous solvent like dichloromethane (DCM), followed by treatment with a dehydrating/cyclizing agent such as trifluoromethanesulfonic anhydride under an inert atmosphere. The reaction progress is typically monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Post-reaction, the mixture is quenched and neutralized, followed by extraction and purification via column chromatography.[1]

Caption: General synthetic workflow for this compound.

Structural Confirmation and Purity Analysis

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton. The ¹³C NMR would confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide additional structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocols for Physicochemical Analysis

The following protocols are standard methodologies for determining the key physicochemical properties. The choice of these methods is based on their reliability, reproducibility, and widespread acceptance in the pharmaceutical industry.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Fine Heating: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

pKa Determination (Potentiometric Titration)

Causality: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. For this compound, the phenolic -OH group is the ionizable proton.

Protocol:

-

Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to achieve a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the compound's limited aqueous solubility.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C, and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M potassium hydroxide (KOH), adding small, precise volumes.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point of the titration curve for the phenolic proton.

LogP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This property is a key determinant of its ability to cross cell membranes and its distribution within the body. A LogP around 1.77 suggests good membrane permeability.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a glass vial (e.g., 1:1 or 10:1 water:octanol volume ratio).

-

Equilibration: Shake the vial vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Seek immediate medical attention if irritation persists or if large quantities are ingested or inhaled.

-

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, underscored by its privileged benzisoxazole core. This guide has provided a comprehensive overview of its key physicochemical properties, synthesis, and analytical characterization. The detailed experimental protocols serve as a self-validating system for researchers, ensuring the generation of reliable and reproducible data. While experimental values for some properties remain to be published, the provided data and methodologies offer a robust foundation for its use in drug discovery and development. Future work should focus on the experimental determination of its pKa, LogP, and solubility to further refine its ADME profile and to validate computational predictions. Such data will be invaluable for the rational design of next-generation therapeutics based on this promising scaffold.

References

Sources

A Comprehensive Technical Guide to the Biological Activities of 3-Methyl-1,2-benzisoxazol-6-ol Derivatives

Abstract: The 1,2-benzisoxazole scaffold is a privileged heterocyclic system fundamental to medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and biological activities of a specific, highly promising subclass: 3-Methyl-1,2-benzisoxazol-6-ol derivatives. We will dissect their significant antimicrobial, anti-inflammatory, and anticancer properties, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic development.

The 1,2-Benzisoxazole Core: A Foundation for Pharmacological Diversity

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1,2-benzisoxazole ring system has garnered substantial attention due to its presence in drugs with applications ranging from antipsychotics (e.g., Risperidone) to anticonvulsants (e.g., Zonisamide).[2] These compounds are known to exhibit a wide array of biological effects, including analgesic, anticonvulsant, antipsychotic, antimicrobial, antitumor, and anti-inflammatory properties.[1][3]

The specific core structure of this compound offers a unique template for chemical modification. The methyl group at the 3-position and the hydroxyl group at the 6-position provide key points for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the synthesis of this core and its subsequent derivatization to explore a range of potent biological activities.

Synthesis of the this compound Scaffold

The foundational step in exploring the biological potential of these derivatives is an efficient and reliable synthetic pathway to the core molecule. The synthesis typically begins with the appropriate substituted phenol, proceeding through oximation and subsequent cyclization.

General Synthetic Pathway

A common and effective method for synthesizing the this compound core starts from 2,4-dihydroxyacetophenone, which is first converted to its oxime. This intermediate then undergoes intramolecular cyclization to yield the desired benzisoxazole ring.[4]

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis adapted from established literature.[4]

Materials:

-

2,4-Dihydroxyacetophenone Oxime (CAS: 6134-79-8)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoromethanesulfonic anhydride

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Hexane, Ethyl Acetate

-

Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2.0 mmol of 2,4-dihydroxyacetophenone oxime in 5 mL of anhydrous DCM.

-

Reagent Addition: While stirring, slowly add a solution of 2.0 mmol of trifluoromethanesulfonic anhydride in DCM to the reaction mixture over a period of 15 minutes.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of crushed ice.

-

Neutralization: Carefully neutralize the mixture with 20 mL of 10% NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using a hexane-ethyl acetate (80:20, v/v) solvent system to isolate the pure this compound.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Major Biological Activities and Mechanisms

Derivatives of this compound have been investigated for a multitude of therapeutic applications. The most prominent and well-documented of these are their antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzisoxazole derivatives are recognized for their potent activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

Mechanism of Action: While the exact mechanisms can vary between derivatives, a prominent mode of action for related heterocyclic compounds involves the inhibition of essential bacterial enzymes. For instance, some benzimidazole derivatives, which share structural similarities, are known to inhibit DNA gyrase, an enzyme crucial for controlling DNA topology during replication, leading to cell death.[7] It is plausible that benzisoxazole derivatives employ similar mechanisms to exert their antimicrobial effects.

Structure-Activity Relationship (SAR):

-

Substitutions at various positions on the benzisoxazole ring are critical for activity.[8]

-

The introduction of piperidine-conjugated moieties has been shown to yield compounds with good to moderate activity against strains like Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis.[5]

-

Thiazole-conjugated benzoxazolone derivatives have demonstrated notable activity against Gram-positive bacteria, particularly Micrococcus luteus.[9]

Table 1: Antimicrobial Activity of Selected Benzisoxazole Derivatives

| Compound Type | Target Organism | Activity Metric (MIC, µg/mL) | Reference |

|---|---|---|---|

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [9] |

| Piperidine-conjugated benzisoxazoles | E. coli, K. pneumoniae, B. subtilis | Moderate Activity | [5] |

| 1,2-Benzisothiazolin-3-ones | Gram-positive bacteria, yeasts | Potent Activity |[10] |

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability dye like resazurin.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzisoxazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of key pro-inflammatory pathways.[1][5]

Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Newer heterocyclic derivatives are often designed to selectively target COX-2, the inducible isoform highly expressed at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[11][12] Some isoxazole derivatives have also been shown to inhibit lipoxygenase and suppress the production of pro-inflammatory cytokines like TNF-α.[5][13]

Caption: Inhibition of key inflammatory pathways by benzisoxazole derivatives.

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound Class | Assay | Activity Metric (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine-linked benzisoxazole hybrid | Lipoxygenase Inhibition | 0.40 µg/mL | Most potent agent in the series | [5] |

| Benzisoxazoles with nitro group | In-vitro assays | Good activity | Electron-withdrawing groups enhance activity | [2] |

| Isoxazole derivative MZO-2 | Carrageenan-induced paw edema | Potent inhibition | Effective both systemically and locally |[13] |

Anticancer Activity

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Benzisoxazole derivatives have demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines.[1][14]

Mechanism of Action: The anticancer effects of these compounds can be attributed to several mechanisms. A key target identified for related heterocyclic structures is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis.[14][15] Inhibition of VEGFR-2 can starve tumors of their blood supply, hindering growth and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[16]

Table 3: In-Vitro Cytotoxicity of Heterocyclic Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric (IC₅₀, µM) | Reference |

|---|---|---|---|

| Phthalazine Derivative (4f) | HepG2 (Liver) | 3.97 | [14] |

| Phthalazine Derivative (4f) | HCT-116 (Colon) | 4.83 | [14] |

| Phthalazine Derivative (4f) | MCF-7 (Breast) | 4.58 | [14] |

| Aminobenzylnaphthol (MMZ) | BxPC-3 (Pancreatic) | 13.26 - 54.55 (72h) | [16] |

| Aminobenzylnaphthol (MMZ) | HT-29 (Colorectal) | 11.55 - 58.11 (72h) |[16] |

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.[16]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activity, with potent antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily modify the core structure allows for extensive structure-activity relationship studies, paving the way for the rational design of compounds with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Advanced in-silico modeling, combined with robust in-vitro and in-vivo testing, will be crucial for optimizing lead compounds. The development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicity will be key to translating the therapeutic potential of this remarkable chemical class from the laboratory to the clinic.

References

- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). Google Scholar.

- This compound. (n.d.). ChemicalBook.

- New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. (2015).

- Biological activity of benzoxazolinone and benzoxazolinthione deriv

- Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022).

- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018).

- ANTI-INFLAMMATORY ACTIVITIES OF SOME NEWER HETEROCYCLIC DERIVATIVES. (2023). Journal of Population Therapeutics and Clinical Pharmacology.

- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2024).

- Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. (2015).

- Anti-inflammatory properties of an isoxazole derivative– – MZO-2. (2015).

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). MDPI.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021).

- Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.). Semantic Scholar.

- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022).

- Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2014).

- Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. (2020). Semantic Scholar.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry.

- Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. (1978). Semantic Scholar.

- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (2023).

- Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. This compound CAS#: 66033-92-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jptcp.com [jptcp.com]

- 12. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Mechanism of Action of 3-Methyl-1,2-benzisoxazol-6-ol and its Congeners

As a Senior Application Scientist, this guide has been structured to provide a comprehensive and scientifically rigorous exploration of the mechanism of action for 3-Methyl-1,2-benzisoxazol-6-ol. Recognizing that direct research on this specific molecule is limited, this guide synthesizes data from its structural class—the 1,2-benzisoxazoles—to build a robust and insightful narrative on its probable biological activities.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a member of the 1,2-benzisoxazole family, a scaffold recognized in medicinal chemistry as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] While the specific mechanistic profile of this compound is not extensively detailed in current literature, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its biological targets. This guide synthesizes the existing body of research on 1,2-benzisoxazole derivatives to elucidate the most probable mechanisms of action, with a primary focus on the well-documented role of these compounds as potent acetylcholinesterase inhibitors. Further potential activities, including anticonvulsant and antimicrobial effects, will also be explored. The guide includes detailed experimental protocols and data to provide a practical and authoritative resource for researchers in the field.

The 1,2-Benzisoxazole Scaffold: A Foundation for Diverse Bioactivity

The 1,2-benzisoxazole ring system is a heterocyclic motif that has garnered significant attention in pharmaceutical development. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] Derivatives of this scaffold have been successfully developed into drugs with applications ranging from antipsychotics to anti-inflammatory agents.[1][3][4] The subject of this guide, this compound, incorporates the core benzisoxazole structure with methyl and hydroxyl substitutions that are critical for defining its specific interactions and potential therapeutic utility.

Caption: Chemical structure of this compound.

Primary Mechanism of Action in Derivatives: Acetylcholinesterase (AChE) Inhibition

The most robustly documented mechanism of action for derivatives of 3-methyl-1,2-benzisoxazole is the potent and selective inhibition of acetylcholinesterase (AChE).[1][5] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating synaptic transmission.

Molecular Interaction and Therapeutic Rationale

By inhibiting AChE, these compounds prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism is the cornerstone for the palliative treatment of Alzheimer's Disease, where a deficit in cholinergic function is a key pathological feature.[5] Studies on N-benzylpiperidine benzisoxazoles, which utilize the 3-methyl-1,2-benzisoxazole core, have shown that these molecules bind effectively within the active site of AChE. Molecular dynamics simulations have identified key interactions with amino acid residues such as Asp-72, Trp-84, and Phe-330, which stabilize the inhibitor-enzyme complex.[5]

Caption: Signaling pathway of AChE inhibition by 1,2-benzisoxazole derivatives.

Quantitative Data on AChE Inhibition

Research has demonstrated the high potency of these derivatives. Certain N-acetyl and morpholino derivatives exhibit exceptional inhibitory constants (IC₅₀) in the low nanomolar range and display a selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) by more than three orders of magnitude.[5]

| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE vs. BChE) |

| N-benzylpiperidine benzisoxazole (1g) | AChE | 3 | >1000-fold |

| N-benzylpiperidine benzisoxazole (1j) | AChE | 0.8 | >1000-fold |

Data synthesized from Villalobos et al.[5]

Other Investigated Biological Activities of the Benzisoxazole Core

The versatility of the 1,2-benzisoxazole scaffold extends to other biological targets, suggesting that this compound could exhibit a polypharmacological profile.

-

Anticonvulsant Properties: Several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown significant anticonvulsant activity in murine models.[1][6] The introduction of a halogen atom at the 5-position of the ring was found to increase this activity.[6]

-

Antimicrobial Activity: The benzisoxazole scaffold is present in compounds with broad-spectrum antimicrobial and antifungal activity.[1][3][7] Studies have shown that 1,2-benzisothiazolin-3-ones, a related class, are highly active, whereas the corresponding benzisoxazoles in that specific study were less potent, highlighting the sensitivity of activity to minor structural changes.[8]

-

Potential for MAO Inhibition: Patents have claimed that certain substituted 3-(aminoalkylamino)-1,2-benzisoxazoles may act as antidepressants through the inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine.[3]

Experimental Protocols for Mechanism Validation

To empirically determine the AChE inhibitory activity of this compound, a standardized in vitro enzymatic assay is required. The Ellman's assay is a reliable and widely used colorimetric method for this purpose.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This assay measures the activity of AChE by quantifying the formation of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Purified human AChE

-

This compound (test compound)

-

Donepezil or Galantamine (positive control inhibitor)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add 25 µL of varying concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control.

-

Enzyme Addition: Add 50 µL of the AChE solution to each well and gently mix.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the DTNB solution followed by 25 µL of the acetylthiocholine substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is likely centered on the inhibition of acetylcholinesterase, a pathway well-established for its close chemical relatives. This positions the compound as a person of interest for research into neurodegenerative disorders like Alzheimer's disease. However, the known polypharmacology of the 1,2-benzisoxazole scaffold warrants a broader investigation.

Future research should prioritize the direct in vitro screening of this compound against a panel of targets, including AChE, BChE, MAO-A, MAO-B, and various CNS receptors. Subsequent cell-based assays and in vivo studies will be essential to validate these findings and to characterize the compound's pharmacokinetic and pharmacodynamic profile, ultimately clarifying its full therapeutic potential.

References

- Villalobos, A., et al. (2000). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 43(17), 3227-3239.

- Deshmukh, R., et al. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. International Journal of ChemTech Research, 6(1), 443-451.

- E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 03008.

- Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 6(82), 78839-78864.

- ChemicalBook. (n.d.). This compound.

- Kavková, M., et al. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(4), M1094.

- Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.

- Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.

- Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

- Brown-Proctor, C., et al. (1999). Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as an in vivo radioligand for acetylcholinesterase. Nuclear Medicine and Biology, 26(1), 99-103.

- Sigma-Aldrich. (n.d.). 3-METHYL-1,2-BENZISOXAZOLE.

- Piaz, V. D., et al. (1996). Biological studies on 1,2-benzisothiazole derivatives VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-713.

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isca.me [isca.me]

- 4. mdpi.com [mdpi.com]

- 5. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1,2-benzisoxazol-6-ol solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-1,2-benzisoxazol-6-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 66033-92-9). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document extrapolates a theoretical solubility profile based on its molecular structure and fundamental chemical principles. More importantly, it delivers robust, field-proven experimental protocols for researchers to accurately determine its solubility in a range of laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a benzisoxazole core, a scaffold that is of significant interest in medicinal chemistry.[1][2] The broader family of benzisoxazoles is found in a variety of pharmacologically active agents, highlighting the potential of its derivatives in drug discovery.[2]

A molecule's utility in both laboratory and clinical settings is fundamentally governed by its solubility. This parameter dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical determinant of a drug candidate's formulation, administration route, and bioavailability. An improperly characterized solubility profile can lead to irreproducible experimental results, failed formulations, and misleading biological data. This guide provides the theoretical foundation and practical methodologies to robustly characterize the solubility of this compound.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[3]

The structure of this compound possesses both polar and non-polar features:

-

Polar Moieties : The phenolic hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor. The nitrogen and oxygen atoms within the isoxazole ring also contribute to the molecule's polarity.

-

Non-Polar Moieties : The fused benzene ring and the methyl (-CH3) group form a significant non-polar, hydrophobic region.

Based on this duality, we can predict its solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Due to the hydrophobic benzene ring, solubility in water is expected to be low. However, solubility should be greater in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the hydroxyl group while also solvating the non-polar regions via their alkyl chains.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments and can effectively solvate both the polar functional groups and the aromatic ring system.[4]

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane, Hexane) : The significant non-polar character suggests moderate to good solubility in solvents like dichloromethane and toluene. Solubility in highly non-polar aliphatic solvents like hexane may be more limited.

-

Aqueous Acid/Base Solutions : The phenolic hydroxyl group is weakly acidic. Therefore, in an aqueous basic solution (e.g., 5% NaOH), the hydroxyl group will be deprotonated to form a highly polar phenoxide salt. This ionic species is expected to be significantly more soluble in water than the neutral compound.[5] Conversely, solubility in acidic solutions (e.g., 5% HCl) is not expected to increase, as the molecule lacks a significant basic functional group.

This theoretical assessment provides a strong foundation, but must be validated by empirical testing.

Experimental Determination of Solubility

Accurate solubility determination requires robust and well-controlled experimental protocols. We present two key methodologies: a rapid qualitative assessment for initial screening and a rigorous quantitative method for precise measurement.

Methodology I: Rapid Qualitative Solubility Assessment

This protocol allows for a quick classification of the compound's solubility in a standard panel of solvents, which is invaluable for guiding solvent selection in synthesis and purification.[5][6]

Experimental Protocol:

-

Preparation : Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled test tubes or small vials.

-

Solvent Addition : To the first vial, add the test solvent (e.g., water) dropwise, up to a total volume of 1 mL.

-

Mixing : After each addition, vigorously agitate the vial (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation : Visually inspect the mixture. Classify the solubility as:

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble : No discernible amount of the solid dissolves.

-

-

Systematic Testing : Repeat steps 2-4 for a panel of representative solvents as outlined in the workflow diagram below. The general approach is to test solubility in water first, followed by aqueous acidic and basic solutions to identify ionizable groups, and finally a range of organic solvents of varying polarity.[5]

Logical Workflow for Qualitative Solubility Testing

Caption: Qualitative solubility classification workflow.

Methodology II: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and then quantifying the concentration of the dissolved compound.[7]

Workflow for Quantitative Solubility Determination

Caption: Quantitative shake-flask solubility workflow.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a glass vial (e.g., add 10 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation. Prepare in triplicate for each solvent.

-

-

Equilibration :

-

Place the vials in an incubator shaker or on a shaking platform in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between, for example, 24 and 48 hours.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials (e.g., 15 minutes at 14,000 rpm).

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to prevent undissolved microparticles from inflating the result.

-

-

Quantification :

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[8][9]

-

Exemplary HPLC-UV Method for Quantification:

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A good starting point is 60:40 Acetonitrile:Water.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Determined by measuring the UV absorbance spectrum of the compound in the mobile phase and selecting the λmax.

-

Calibration : Prepare a series of standards of known concentrations to generate a calibration curve (Peak Area vs. Concentration). The R² value should be >0.995 for a linear fit.

Data Presentation and Interpretation

For maximum clarity and utility, solubility data should be presented in a structured format.

Table 1: Qualitative Solubility of this compound

| Solvent | Polarity Index | Type | Observation (e.g., Soluble, Insoluble) |

|---|---|---|---|

| Water | 10.2 | Polar Protic | (Experimental Result) |

| 5% Aqueous HCl | N/A | Aqueous Acid | (Experimental Result) |

| 5% Aqueous NaOH | N/A | Aqueous Base | (Experimental Result) |

| Methanol | 5.1 | Polar Protic | (Experimental Result) |

| Ethanol | 4.3 | Polar Protic | (Experimental Result) |

| Acetonitrile | 5.8 | Polar Aprotic | (Experimental Result) |

| DMSO | 7.2 | Polar Aprotic | (Experimental Result) |

| Acetone | 5.1 | Polar Aprotic | (Experimental Result) |

| Dichloromethane | 3.1 | Non-Polar | (Experimental Result) |

| Toluene | 2.4 | Non-Polar | (Experimental Result) |

| Hexane | 0.1 | Non-Polar | (Experimental Result) |

Table 2: Quantitative Equilibrium Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|

| Water | (Experimental Result) | (Experimental Result) |

| 5% Aqueous NaOH | (Experimental Result) | (Experimental Result) |

| Methanol | (Experimental Result) | (Experimental Result) |

| Acetonitrile | (Experimental Result) | (Experimental Result) |

| DMSO | (Experimental Result) | (Experimental Result) |

| Dichloromethane | (Experimental Result) | (Experimental Result) |

Conclusion

This compound is a molecule with a dual chemical nature, possessing both polar, hydrogen-bonding capabilities and significant non-polar character. This structure suggests limited solubility in water, enhanced solubility in organic solvents of varying polarity, and a significant increase in solubility in aqueous basic solutions. While this theoretical profile provides a valuable starting point, it is not a substitute for empirical data. The detailed qualitative and quantitative protocols provided in this guide offer a self-validating framework for researchers to generate precise and reliable solubility data. This essential information will empower scientists to make informed decisions in experimental design, from chemical synthesis and purification to formulation and screening, ultimately accelerating research and development.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 . (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid . (2024, January 27). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. chem.ws [chem.ws]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability Assessment of 3-Methyl-1,2-benzisoxazol-6-ol

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory checkbox but a cornerstone of a successful therapeutic program. Among these properties, thermal stability is a critical parameter that dictates a compound's viability from early-stage synthesis and purification to formulation, long-term storage, and ultimately, its safety and efficacy in patients. This guide provides a detailed framework for the rigorous evaluation of the thermal stability of 3-Methyl-1,2-benzisoxazol-6-ol (CAS No: 66033-92-9), a heterocyclic compound representative of a class with significant therapeutic potential.[1][2][3] As researchers, scientists, and drug development professionals, our goal is to move beyond simple pass/fail metrics and cultivate a deep, mechanistic understanding of a compound's behavior under thermal stress. This document is structured to provide not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating approach to thermal stability assessment.

The Significance of the Benzisoxazole Scaffold and the Imperative of Thermal Profiling

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics and anticonvulsants.[1][4] The specific functionalization of this compound, with its methyl and hydroxyl groups, presents a unique profile that warrants detailed investigation. The aromaticity of the benzisoxazole ring system contributes to its relative stability.[4] However, the relatively weak N-O bond is a known liability that can be susceptible to cleavage under various conditions, including thermal stress.

A thorough thermal stability profile for this compound is essential for:

-

Informing Synthetic and Purification Processes: Understanding the temperature at which degradation begins is crucial for optimizing reaction conditions, distillation, and drying processes to prevent the formation of impurities.

-

Guiding Formulation Development: The choice of excipients and the manufacturing process (e.g., wet granulation, melt extrusion) can be significantly influenced by the thermal robustness of the active pharmaceutical ingredient (API).[5]

-

Establishing Storage Conditions and Shelf-Life: A comprehensive stability profile underpins the determination of appropriate storage temperatures and the prediction of the compound's shelf-life.[6]

-

Ensuring Patient Safety: The generation of degradation products can lead to a loss of potency and the potential for toxicological risks.[7]

This guide will detail a multi-faceted approach to characterizing the thermal stability of this compound, employing a suite of orthogonal analytical techniques.

A Multi-Pronged Approach to Thermal Stability Evaluation

A single analytical technique is insufficient to fully characterize the thermal stability of a compound. A robust assessment relies on the synergy of several methods, each providing a unique piece of the puzzle. Our investigation will be built on three pillars:

-

Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To identify thermally induced phase transitions, such as melting and decomposition, and to quantify the energetics of these processes.[8][9][10]

-

Forced Degradation (Stress) Studies: To intentionally degrade the compound under controlled thermal stress and identify the resulting degradation products and pathways.[5][6][11][12]

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of this compound.

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear system suitability tests and data interpretation guidelines.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Experimental Conditions:

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline with the tangent of the decomposition curve.

-

Record the temperature at which 5% mass loss occurs (T5%).

-

Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Record the percentage of residual mass at the end of the experiment.

-

Trustworthiness Check: Run a blank TGA pan through the same temperature program to ensure a stable baseline. The analysis of a certified reference material is also recommended for performance verification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as decomposition.[9][10][15]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[16] An empty, sealed aluminum pan will be used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature just below the expected melting point at 10 °C/min.

-

Cool to 25 °C at 10 °C/min.

-

Heat again at 10 °C/min to a temperature well above the melting point (e.g., 300 °C) to observe decomposition. A heat-cool-heat cycle helps to remove the thermal history of the sample.[16]

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Calculate the heat of fusion (ΔHfus) by integrating the area under the melting peak.

-

Observe any exothermic events at higher temperatures, which may indicate decomposition.

-

Trustworthiness Check: The sharpness of the melting peak can be an indicator of purity. Broad peaks may suggest the presence of impurities.

Forced Degradation (Thermal Stress) Study

Objective: To identify the degradation products formed under thermal stress and elucidate potential degradation pathways.[5][6][11][12]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots of the solution into sealed vials.

-

For solid-state degradation, weigh a known amount of the solid compound into separate vials.

-

-

Stress Conditions:

-

Expose the samples to a range of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for a defined period (e.g., 1, 3, 7, and 14 days). The goal is to achieve 5-20% degradation.[11]

-

Include a control sample stored at ambient temperature.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point. UV detection should be employed, and a photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Analysis:

-

At each time point, analyze the stressed and control samples by HPLC.

-

Quantify the amount of this compound remaining and the percentage of each degradation product formed.

-

For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS/MS).

-

Trustworthiness Check: The stability-indicating method must be validated for specificity, linearity, accuracy, and precision. Mass balance should be assessed to ensure that all degradation products are being detected.

Potential Degradation Pathways and Mechanistic Insights

The isoxazole ring is known to undergo cleavage under certain conditions.[17] A plausible thermal degradation pathway for this compound could involve the cleavage of the weak N-O bond. The following diagram illustrates a hypothetical degradation pathway.

Caption: A potential thermal degradation pathway for this compound.

The identification of degradation products via LC-MS/MS will be crucial in confirming or refuting this and other potential pathways. The fragmentation patterns in the mass spectrometer will provide structural information about the degradants.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of TGA and DSC Data for this compound

| Parameter | Value | Units |

| Tonset (TGA, N2) | To be determined | °C |

| T5% (TGA, N2) | To be determined | °C |

| Residual Mass at 500 °C | To be determined | % |

| Melting Point (Tm, DSC) | To be determined | °C |

| Heat of Fusion (ΔHfus, DSC) | To be determined | J/g |

Table 2: Summary of Forced Degradation (Thermal Stress) Study at 80 °C

| Time (days) | Assay of Parent (%) | Total Degradants (%) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 1 | To be determined | To be determined | To be determined |

| 3 | To be determined | To be determined | To be determined |

| 7 | To be determined | To be determined | To be determined |

| 14 | To be determined | To be determined | To be determined |

Conclusion: A Foundation for Informed Development

The thermal stability of this compound is a critical quality attribute that must be thoroughly understood to ensure the successful development of this promising compound. The multi-faceted approach outlined in this guide, combining TGA, DSC, and forced degradation studies, provides a robust framework for generating a comprehensive thermal stability profile. The data generated from these studies will not only satisfy regulatory requirements but will also provide invaluable insights to guide synthetic chemists, formulators, and analytical scientists in making informed decisions throughout the drug development lifecycle. By embracing a proactive and mechanistically driven approach to stability assessment, we can mitigate risks, optimize processes, and ultimately, accelerate the delivery of safe and effective medicines.

References

- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Forced Degradation Testing in Pharma. (2025).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences Review and Research.

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Differential Scanning Calorimeter.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry.

- This compound. 2a biotech.

- This compound. ChemicalBook.

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020).

- Benzisoxazole. Wikipedia.

- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).

- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances.

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of the 3-Methyl-1,2-benzisoxazol-6-ol Scaffold

A Senior Application Scientist's Synthesis of Rationale, Methodology, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the therapeutic targets associated with the 3-Methyl-1,2-benzisoxazol-6-ol chemical scaffold. While this compound is principally recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug risperidone, its core structure is integral to the pharmacological activity of the final product.[1][2][3] Therefore, this document focuses on the well-established therapeutic targets of risperidone to provide a detailed and relevant exploration for drug development professionals. We will delve into the primary receptor interactions, the subsequent signaling pathways, and the state-of-the-art experimental workflows required to characterize and validate compounds based on this benzisoxazole framework.

Introduction: The Benzisoxazole Core and Its Therapeutic Significance